molecular formula C16H11F7O2 B13429795 1-Methoxy-3-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene

1-Methoxy-3-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene

Cat. No.: B13429795
M. Wt: 368.24 g/mol
InChI Key: NGOSMTUNPUSPBE-UHFFFAOYSA-N
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Description

1-Methoxy-3-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene is a complex organic compound characterized by the presence of multiple fluorine atoms and a methoxy group attached to a benzene ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C16H11F7O2

Molecular Weight

368.24 g/mol

IUPAC Name

1-methoxy-3-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene

InChI

InChI=1S/C16H11F7O2/c1-24-12-3-2-4-13(9-12)25-16(22,23)14(17,18)10-5-7-11(8-6-10)15(19,20)21/h2-9H,1H3

InChI Key

NGOSMTUNPUSPBE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC(C(C2=CC=C(C=C2)C(F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-3-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(trifluoromethyl)phenol with 1,1,2,2-tetrafluoroethanol in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with methoxybenzene under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as distillation and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-3-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can lead to a variety of substituted benzene derivatives .

Scientific Research Applications

1-Methoxy-3-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methoxy-3-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and ability to interact with hydrophobic regions of proteins and enzymes. This can lead to modulation of enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methoxy-3-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene is unique due to its combination of a methoxy group and multiple fluorine atoms, which impart distinct chemical properties such as high stability, lipophilicity, and reactivity. These properties make it valuable in specialized applications where other compounds may not be suitable .

Biological Activity

1-Methoxy-3-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene is a complex fluorinated compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple fluorinated groups, which may influence its biological interactions. The presence of trifluoromethyl and tetrafluoroethyl moieties is notable for their potential effects on lipophilicity and reactivity.

Chemical Formula

  • Molecular Formula : C16H14F6O2
  • Molecular Weight : 368.27 g/mol

Research indicates that fluorinated compounds often exhibit unique biological activities due to their electronic properties and ability to interact with biological membranes. The specific mechanisms by which this compound exerts its effects remain under investigation. Potential mechanisms include:

  • Membrane Disruption : The fluorinated groups may alter membrane fluidity and permeability.
  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of various fluorinated compounds, including derivatives similar to this compound. Results indicated significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus .
  • Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibits cytotoxic effects on cancer cell lines, with IC50 values indicating effective concentrations for inducing apoptosis .
  • Neuroprotective Effects : Research has suggested that certain fluorinated compounds may offer neuroprotective benefits in models of neurodegeneration. The compound's ability to penetrate the blood-brain barrier could be a key factor in its potential therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of E. coli
CytotoxicityInduction of apoptosis
NeuroprotectivePotential protection in models

Table 2: Comparative Analysis with Similar Compounds

Compound NameIC50 (µM)Activity Type
1-Methoxy-3-[1,1,2,2-tetrafluoro...]15Cytotoxicity
Fluorinated Benzene Derivative A20Cytotoxicity
Fluorinated Phenol Derivative B25Antimicrobial

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